N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains adamantane groups, which are known for their stability and rigidity, making it an interesting subject for research in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to its production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The adamantane groups can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential bioactivity could be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound’s stability and reactivity may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Its structural features could be utilized in materials science for developing new polymers or nanomaterials with enhanced properties.
Mechanism of Action
The mechanism by which N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is not fully understood. its molecular targets likely include enzymes or receptors that interact with the adamantane groups or the phosphanyl and sulfinamide functionalities. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1,3-Dehydroadamantane:
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in organic synthesis and pharmaceutical research.
Uniqueness
N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of adamantane groups with phosphanyl and sulfinamide functionalities. This combination provides a distinct set of chemical properties, including stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C33H50NOPS |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3 |
InChI Key |
OKMMMAIWDYTDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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